molecular formula C19H18N4OS B2440542 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide CAS No. 1797028-25-1

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide

Cat. No.: B2440542
CAS No.: 1797028-25-1
M. Wt: 350.44
InChI Key: LPCSTYFACUGEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide (CAS Number: 1797028-25-1) is a chemical compound with a molecular formula of C19H18N4OS and a molecular weight of 350.4 g/mol . This compound features a distinct molecular structure that incorporates a thiazole ring linked to a pyridin-3-ylamino group and a cyclobutanecarboxamide moiety, a structural motif found in compounds investigated as hematopoietic prostaglandin D synthase (HPGDS) inhibitors according to patent literature . The presence of both thiazole and pyridine heterocycles in its architecture is characteristic of many biologically active molecules, making this compound a valuable intermediate or core structure for medicinal chemistry research and drug discovery programs. Researchers utilize this compound primarily in pharmaceutical and biological research, particularly in the development of enzyme inhibitors and the exploration of structure-activity relationships. The compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult the safety data sheet and adhere to appropriate laboratory safety protocols.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(14-3-1-4-14)21-15-8-6-13(7-9-15)17-12-25-19(23-17)22-16-5-2-10-20-11-16/h2,5-12,14H,1,3-4H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCSTYFACUGEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a 2-aminopyridine derivative with a thioamide under acidic conditions to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for the thiazole formation and cross-coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, halogens (e.g., chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide exhibit significant cytotoxic effects against various cancer cell lines. The presence of both pyridine and thiazole rings is believed to enhance the compound's ability to induce apoptosis in cancer cells. For instance:

  • Study Findings : In vitro studies demonstrated that derivatives of thiazole compounds showed cytotoxic activity against colon, breast, and cervical cancer cell lines. These findings suggest that the compound may have potential as an anticancer agent .

Antimicrobial Activity

The unique structural features of this compound also suggest potential antimicrobial properties. The thiazole ring is known for its effectiveness against various bacterial strains. Preliminary studies indicate that compounds with similar structures can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for functional group modifications to enhance biological activity or solubility. Key synthetic routes include:

  • Formation of Thiazole Derivatives : Utilizing pyridine and thiazole precursors through cyclization reactions.
  • Coupling Reactions : Attaching the cyclobutanecarboxamide moiety through amide bond formation.

These synthetic strategies enable the exploration of various derivatives, which may possess improved pharmacological profiles.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of thiazole-based compounds were evaluated for their anticancer properties. The results indicated that specific derivatives exhibited potent activity against multiple cancer cell lines, with IC50 values in the low micromolar range, highlighting their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives similar to this compound. The findings revealed effective inhibition against Gram-positive bacteria, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide core, which is substituted with a thiazole and pyridine moiety. This unique structural arrangement contributes to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.

Biological Activity

1. Antimicrobial Properties:
this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth by acting as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This mechanism is crucial for the development of antibacterial agents.

2. Anticancer Activity:
Research indicates that compounds containing thiazole and pyridine moieties can induce apoptosis in cancer cells and cause cell cycle arrest. The mechanisms include:

  • Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest: Interference with cell cycle progression, particularly at the G2/M phase.

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of similar thiazole-pyridine derivatives against breast cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability, indicating potential for further development as anticancer agents .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiazole derivatives, highlighting their ability to inhibit the growth of various bacterial strains, including resistant strains. The mechanism was attributed to their interference with bacterial metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds similar to this one have been shown to inhibit key enzymes in bacterial and cancer cell metabolism.
  • Interaction with DNA: Some derivatives may also interact with DNA, disrupting replication and transcription processes.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-benzenesulfonamideSulfonamide with methyl substitutionAntibacterial
2-amino-thiazole derivativesThiazole ring with amino groupAntimicrobial, anticancer
Pyridinyl-sulfonamidesPyridine attached to sulfonamideAntibacterial, anti-inflammatory

This table illustrates how structural variations can influence biological activity, emphasizing the potential of this compound as a versatile therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., bromoacetophenone) under acidic or basic conditions.
  • Step 2 : Coupling of the pyridinylamine group using Buchwald-Hartwig amination or Ullmann-type reactions with a palladium catalyst (e.g., Pd(OAc)₂ and Xantphos) .
  • Step 3 : Introduction of the cyclobutanecarboxamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) with cyclobutanecarboxylic acid.
    • Critical Factors : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield and purity. Side reactions, such as over-alkylation, are minimized using controlled stoichiometry .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR : ¹H/¹³C NMR for confirming regiochemistry of the thiazole ring and cyclobutane conformation.
  • HRMS : High-resolution mass spectrometry to validate molecular weight (±2 ppm error).
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for cyclobutane ring puckering .
    • Challenges : Overlapping signals in NMR due to aromatic protons require advanced 2D techniques (e.g., COSY, NOESY) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM in kinase inhibition assays) may arise from:

  • Assay Conditions : ATP concentration (1 mM vs. 100 μM) alters competitive binding kinetics.
  • Protein Source : Recombinant vs. native kinase isoforms (e.g., truncated vs. full-length proteins).
    • Resolution : Normalize data using reference inhibitors (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies improve aqueous solubility for in vivo studies without compromising target affinity?

  • Approaches :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance solubility (tested via phase-solubility diagrams).
  • Structural Modification : Replace the cyclobutane ring with a morpholine or piperazine group, balancing logP reduction (<1 unit) and hydrogen-bonding capacity .

Q. How do computational models predict off-target interactions, and what experimental validation is required?

  • Methods :

  • Docking Studies : Use Glide or AutoDock to screen against kinase homology models (e.g., Abl1, EGFR). Prioritize targets with ΔG ≤ -8 kcal/mol.
  • MD Simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å).
    • Validation :
  • Kinase Profiling : Broad-panel screening (e.g., 468 kinases at 1 μM).
  • Cellular Assays : Measure cytotoxicity in primary vs. transformed cells (e.g., IC₅₀ ratio >10 indicates selectivity) .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for dose-response studies?

  • Modeling :

  • Four-Parameter Logistic Regression : Fit dose-response curves (variable slope, Hill coefficient >1 indicates cooperativity).
  • Bootstrap Resampling : Estimate 95% confidence intervals for EC₅₀ values (n=10,000 iterations).
    • Software : Prism (GraphPad) or R packages (drc, nlme) .

Q. How are metabolic stability and CYP inhibition profiles assessed preclinically?

  • Assays :

  • Microsomal Incubations : Human liver microsomes (HLM) with NADPH, LC-MS/MS quantification of parent compound depletion (t₁/₂ >30 min preferred).
  • CYP Inhibition : Fluorescent probes for CYP3A4/2D6 (IC₅₀ <10 μM flags risk).
    • Data Interpretation : High clearance (>50% in 30 min) necessitates structural optimization (e.g., fluorination of metabolically labile positions) .

Contradictory Evidence & Mitigation

Q. Why do some studies report potent anti-proliferative activity while others show minimal efficacy?

  • Key Variables :

  • Cell Line Variability : Genetic mutations (e.g., p53 status) alter apoptosis pathways.
  • Compound Purity : HPLC purity ≥98% required; trace impurities (e.g., residual palladium) may confound results .
    • Mitigation : Use orthogonal assays (e.g., flow cytometry for cell-cycle arrest) and batch-to-batch consistency checks.

Tables of Critical Data

Parameter Typical Range Optimal Value Reference
Synthetic Yield (Step 2)45–70%65% (Pd(OAc)₂, Xantphos)
Aqueous Solubility (pH 7.4)5–20 μM15 μM (with 10% PEG-400)
Plasma Protein Binding85–95%89% (Human)
CYP3A4 Inhibition (IC₅₀)8–25 μM12 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.